N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride is a synthetic small molecule characterized by three key structural motifs:
- Furan-2-carboxamide group: A planar, electron-rich heterocycle that may enhance binding to biological targets.
- Dimethylaminopropyl side chain: A basic moiety that improves solubility via hydrochloride salt formation and may facilitate ion-pair interactions.
This compound’s design aligns with medicinal chemistry strategies for optimizing pharmacokinetic and pharmacodynamic properties, though its specific therapeutic applications remain underexplored in the provided evidence.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S.ClH/c1-20(2)8-4-9-21(16(22)14-5-3-10-23-14)17-19-13-7-6-12(18)11-15(13)24-17;/h3,5-7,10-11H,4,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDUGRFGNYFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 424.4 g/mol
- CAS Number : 1215654-66-2
The compound exhibits various biological activities, primarily attributed to the presence of the thiazole moiety and the furan ring, which are known to interact with multiple biological targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, making it a candidate for anticancer therapy.
Antitumor Activity
Research indicates that compounds with similar structures have shown promising antitumor effects. For instance, thiazole derivatives have been documented to exhibit cytotoxicity against various cancer cell lines. The following table summarizes the IC values for related compounds:
| Compound Name | Cell Line | IC (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 | Bcl-2 inhibition |
| Compound B | Jurkat | 1.98 ± 1.22 | Apoptosis induction |
| N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride | MDA-MB-231 | TBD | TBD |
The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring and the dimethylamino group significantly influence the compound's potency against tumor cells .
Neuroprotective Effects
There is emerging evidence that thiazole derivatives may also exhibit neuroprotective properties. Studies have shown that similar compounds can reduce neuroinflammation and protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases such as Alzheimer's .
Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above a certain threshold, with apoptosis confirmed through flow cytometry analysis.
Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of thiazole-based compounds, including our target compound. The findings revealed that these compounds could mitigate neuroinflammatory responses in microglial cells, suggesting potential therapeutic applications in treating neurodegenerative disorders.
Comparison with Similar Compounds
Structural Modifications and Hypothesized Effects
The closest analog identified is N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride (). Key differences include:
Key Insights :
- Halogen effects : Chlorine’s larger atomic radius and lipophilicity may enhance membrane permeability but increase metabolic susceptibility compared to fluorine’s electronegative profile .
- Carboxamide differences : The furan’s rigidity vs. the phenylpropanamide’s flexibility could lead to divergent binding modes or target affinities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling a 6-chlorobenzo[d]thiazol-2-amine derivative with a furan-2-carboxamide intermediate under nucleophilic substitution or amidation conditions. Key steps include:
- Step 1 : Activation of the carboxyl group using coupling agents like EDCl/HOBt.
- Step 2 : Reaction with 3-(dimethylamino)propylamine under reflux in aprotic solvents (e.g., DMF or acetonitrile).
- Critical Conditions : Temperature (60–80°C), solvent purity, and stoichiometric ratios of reagents to minimize side products. Purification via column chromatography or recrystallization is essential .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic peaks for the benzo[d]thiazole (δ 7.5–8.5 ppm for aromatic protons), dimethylamino group (δ 2.2–2.5 ppm), and furan ring (δ 6.5–7.0 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS ([M+H]+ expected ~460–470 Da).
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and tertiary amine vibrations .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values.
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
- Target Binding : Fluorescence polarization assays to evaluate interactions with kinases or DNA .
Advanced Research Questions
Q. How can conflicting solubility data across studies be resolved, and what experimental parameters influence solubility measurements?
- Methodological Answer :
- Controlled Solvent Systems : Use standardized buffers (e.g., PBS at pH 7.4) and DMSO stock solutions (≤1% v/v) to avoid solvent interference.
- Techniques : Shake-flask method with HPLC quantification or dynamic light scattering for aggregation detection.
- Confounding Factors : Ionic strength, temperature, and polymorphic forms of the compound. Cross-validate results using differential scanning calorimetry (DSC) .
Q. What strategies optimize the compound’s stability in long-term biological assays?
- Methodological Answer :
- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., cleavage of the amide bond).
- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in liposomes to prevent oxidation/hydrolysis.
- Storage : Argon-atmosphere vials at −80°C for long-term preservation .
Q. How can researchers reconcile discrepancies in reported IC50 values for anticancer activity?
- Methodological Answer :
- Standardized Protocols : Adhere to CLSI guidelines for cell culture (passage number, serum concentration).
- Data Normalization : Use internal controls (e.g., cisplatin) and normalize to cell viability metrics (ATP vs. resazurin assays).
- Meta-Analysis : Compare studies with similar experimental designs and exclude outliers caused by assay variability .
Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Proteomics : SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells.
- Crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes.
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding affinities and dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
